molecular formula C10H9ClN2 B8707873 2-chloro-1-methyl-4-phenylimidazole

2-chloro-1-methyl-4-phenylimidazole

Cat. No.: B8707873
M. Wt: 192.64 g/mol
InChI Key: MMKSKLVVIRFQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-methyl-4-phenyl-1H-Imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-4-phenylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetophenone with formamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-4-phenyl-1H-Imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclohexyl derivatives.

Scientific Research Applications

2-Chloro-1-methyl-4-phenyl-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-4-phenylimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the phenyl group can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-1-methyl-1H-Imidazole: Lacks the phenyl group, resulting in different chemical and biological properties.

    1-Methyl-4-phenyl-1H-Imidazole:

    2-Phenyl-1H-Imidazole: Lacks both the chlorine and methyl groups, leading to distinct properties.

Uniqueness: 2-Chloro-1-methyl-4-phenyl-1H-Imidazole is unique due to the combination of the chlorine, methyl, and phenyl groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-1-methyl-4-phenylimidazole

InChI

InChI=1S/C10H9ClN2/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

MMKSKLVVIRFQCM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-phenyl-1H-imidazole (0.600 g, 3.79 mmol) in 15 mL THF at −78° C. under nitrogen was added n-butyllithium 2.5 M in hexanes (1.67 ml, 4.17 mmol) dropwise over 3 min. The resulting orange-brown solution was allowed to stir for 30 min, at which time a solution of hexachloroethane (0.988 g, 4.17 mmol) in 5 mL THF was added slowly down the side of the flask. The orange-brown solution was allowed to stir for 1 h, and was quenched with sat'd aq. NH4Cl, warmed to ambient temperature, and stirred overnight. The mixture was extracted with EtOAc, the organic layers collected and dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 2-chloro-1-methyl-4-phenyl-1H-imidazole as a brown solid. MS m/z=193 [M+H]+. Calc'd for C10H9N2Cl: 192.6.
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0.6 g
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hexanes
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0.988 g
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5 mL
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Synthesis routes and methods II

Procedure details

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